molecular formula C20H21FN4O3S3 B3003813 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101878-78-7

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B3003813
CAS No.: 1101878-78-7
M. Wt: 480.59
InChI Key: TWDZEYQAFVKTKP-UHFFFAOYSA-N
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Description

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, thiophen-2-ylsulfonyl, and pyrrolidin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multiple steps:

  • Formation of the Fluorobenzo[d]thiazole Intermediate

    • Starting with 2-aminobenzenethiol, the compound is reacted with fluorobenzoyl chloride under basic conditions to form 6-fluorobenzo[d]thiazole.
    • Reaction conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
  • Piperazine Coupling

    • The 6-fluorobenzo[d]thiazole is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
    • Reaction conditions: Room temperature in a solvent like DMF (dimethylformamide).
  • Formation of the Thiophen-2-ylsulfonyl Pyrrolidine Intermediate

    • Thiophen-2-ylsulfonyl chloride is reacted with pyrrolidine to form the thiophen-2-ylsulfonyl pyrrolidine intermediate.
    • Reaction conditions: Use of a base such as pyridine in an inert solvent like dichloromethane.
  • Final Coupling

    • The piperazine derivative is then coupled with the thiophen-2-ylsulfonyl pyrrolidine intermediate using a coupling agent like DCC (dicyclohexylcarbodiimide).
    • Reaction conditions: Room temperature in a solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • Reduction can occur at the carbonyl group, converting it to an alcohol.
    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution

    • Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics.

    Anti-inflammatory Agents: Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases.

Medicine

    Cancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

    Drug Development: As a lead compound for developing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) for anti-inflammatory effects, bacterial enzymes for antimicrobial activity, and cancer cell receptors for anticancer effects.

    Pathways Involved: Inhibition of COX enzymes to reduce inflammation, disruption of bacterial cell wall synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

    • Similar structure but with a chlorine atom instead of fluorine.
    • Differences in biological activity and potency.
  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

    • Methyl group instead of fluorine.
    • Variations in pharmacokinetic properties.

Uniqueness

    Fluorine Substitution: The presence of fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.

    Enhanced Activity: Potential for improved biological activity and selectivity due to the specific electronic and steric effects of the fluorine atom.

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S3/c21-14-5-6-15-17(13-14)30-20(22-15)24-10-8-23(9-11-24)19(26)16-3-1-7-25(16)31(27,28)18-4-2-12-29-18/h2,4-6,12-13,16H,1,3,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDZEYQAFVKTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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